molecular formula C8H13NO B12655596 2,5-Diethyl-4-methyloxazole CAS No. 40953-15-9

2,5-Diethyl-4-methyloxazole

Cat. No.: B12655596
CAS No.: 40953-15-9
M. Wt: 139.19 g/mol
InChI Key: ODHBNBMQEWMDTJ-UHFFFAOYSA-N
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Description

2,5-Diethyl-4-methyloxazole is a heterocyclic organic compound with the molecular formula C8H13NO It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethyl-4-methyloxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Deoxo-Fluor® to effect the cyclization at room temperature, resulting in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide . This process is stereospecific and can be conducted in a flow reactor to improve safety and product purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and stable reagents like Deoxo-Fluor® ensures efficient and scalable production. The oxidation step using manganese dioxide is also adapted for industrial applications to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diethyl-4-methyloxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: It can be reduced under specific conditions to yield corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and oxygen in the ring.

Common Reagents and Conditions:

    Oxidation: Manganese dioxide, bromotrichloromethane, and other oxidizing agents.

    Reduction: Hydrogen gas with a suitable catalyst, such as palladium on carbon.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Various oxazole derivatives.

    Reduction: Amines.

    Substitution: Substituted oxazoles with different functional groups.

Scientific Research Applications

2,5-Diethyl-4-methyloxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Diethyl-4-methyloxazole involves its interaction with various molecular targets. The compound can act as an antimicrobial agent by disrupting the cell membrane integrity of bacteria and fungi . It may also inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

    Oxazoles: Share the same core structure but differ in the substitution pattern.

    Isoxazoles: Have the oxygen and nitrogen atoms in different positions within the ring.

    Oxadiazoles: Contain an additional nitrogen atom in the ring.

Uniqueness: 2,5-Diethyl-4-methyloxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

40953-15-9

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

2,5-diethyl-4-methyl-1,3-oxazole

InChI

InChI=1S/C8H13NO/c1-4-7-6(3)9-8(5-2)10-7/h4-5H2,1-3H3

InChI Key

ODHBNBMQEWMDTJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(O1)CC)C

Origin of Product

United States

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